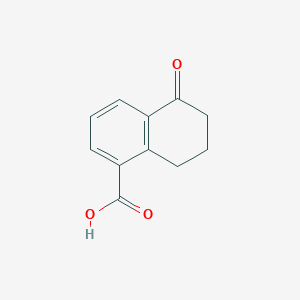

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid

CAS No.: 56461-21-3

Cat. No.: VC3738467

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56461-21-3 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H10O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2,(H,13,14) |

| Standard InChI Key | RXCHZIBXSFNHPN-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC=C2C(=O)O)C(=O)C1 |

| Canonical SMILES | C1CC2=C(C=CC=C2C(=O)O)C(=O)C1 |

Introduction

Basic Information and Identification

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a naphthalene derivative characterized by a carboxylic acid group at position 1 and a ketone group at position 5. It is registered under multiple identification systems, making it traceable across various chemical databases and regulatory frameworks. The compound exists as a solid at room temperature and possesses moderate solubility in organic solvents.

Chemical Identifiers

The compound is primarily identified through the following registry numbers and nomenclature:

| Identifier Type | Value |

|---|---|

| CAS Numbers | 56461-21-3, 459796-19-1 |

| MFCD Number | MFCD02179285 |

| IUPAC Name | 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

| Alternative Names | 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-5-oxo-; 5,6,7,8-Tetrahydro-5-oxo-1-naphthalenecarboxylic acid |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

Physical and Chemical Properties

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid possesses a set of physical and chemical properties that define its behavior in various experimental and industrial contexts. These properties directly influence its solubility, reactivity, and potential applications.

Physiochemical Parameters

The compound exhibits the following key physiochemical characteristics:

| Property | Value |

|---|---|

| LogP | 1.94 |

| Heavy atoms count | 14 |

| Rotatable bond count | 1 |

| Number of rings | 2 |

| Carbon bond saturation (Fsp³) | 0.272 |

| Polar surface area | 54 Ų |

| Hydrogen bond acceptors | 3 |

| Hydrogen bond donors | 1 |

These parameters indicate a molecule with moderate lipophilicity, limited conformational flexibility due to the rigid ring systems, and potential for hydrogen bonding through its carboxylic acid and ketone functional groups .

Reactivity Profile

The compound's reactivity is primarily determined by its two main functional groups:

-

The carboxylic acid group at position 1 can participate in typical carboxylic acid reactions, including esterification, amide formation, and reduction.

-

The ketone group at position 5 provides opportunities for nucleophilic addition reactions, reductions, and condensation chemistry.

This bifunctional nature makes 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid a valuable synthon in multistep organic syntheses, particularly in the development of more complex polycyclic systems.

| Supplier | Lead Time | Ships From | Purity (%) | Pack Size | Price (USD) |

|---|---|---|---|---|---|

| Enamine US | 2 days | United States | 95 | 100 mg | 426 |

| Enamine US | 2 days | United States | 95 | 250 mg | 608 |

| Enamine US | 2 days | United States | 95 | 500 mg | 959 |

| Enamine US | 2 days | United States | 95 | 1 g | 1,229 |

| Enamine Ltd | 5 days | Ukraine | 95 | 100 mg | 426 |

| Enamine Ltd | 5 days | Ukraine | 95 | 1 g | 1,229 |

| Enamine Ltd | 5 days | Ukraine | 95 | 10 g | 5,283 |

| Advanced ChemBlocks CN | 12 days | China | 95 | 100 mg | 479 |

| Advanced ChemBlocks CN | 12 days | China | 95 | 1 g | 1,744 |

This data demonstrates the compound's global availability with variable pricing that reflects quantity discounts and regional economic factors .

Market Position and Demand

The compound is positioned primarily as a specialized research chemical and building block for medicinal chemistry and materials science applications. Its consistent availability from multiple suppliers indicates sustained demand within the research community, particularly for applications in pharmaceutical development and organic synthesis methodology .

Applications in Research and Industry

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid finds application across multiple scientific and industrial domains, with particular significance in pharmaceutical research and organic synthesis.

Pharmaceutical Research

The compound serves as a valuable scaffold in medicinal chemistry for several reasons:

-

Its structural similarity to biologically active naphthalene derivatives provides a foundation for developing compounds with potential therapeutic properties.

-

The presence of both carboxylic acid and ketone functional groups enables diverse modification strategies to optimize pharmacokinetic and pharmacodynamic properties.

-

The partially reduced ring system offers a balance of rigidity and flexibility that can be advantageous for receptor binding studies.

These characteristics make it a candidate building block for drug discovery programs targeting various disease states.

Chemical Synthesis Applications

In synthetic organic chemistry, the compound functions as a versatile intermediate for creating more complex molecular architectures:

-

The carboxylic acid group serves as a handle for introducing additional functionality through amide or ester formation.

-

The ketone group provides opportunities for carbon-carbon bond formation through condensation reactions or nucleophilic additions.

-

The partially saturated ring system can undergo further modification to create diverse polycyclic compounds.

This versatility positions the compound as a valuable starting material for academic and industrial research focused on developing novel molecular entities.

Synthesis and Preparation Methods

The production of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid typically involves multi-step synthetic procedures starting from readily available naphthalene derivatives.

General Synthetic Approach

While specific synthetic details may vary among manufacturers, the general approach often includes:

-

Selective reduction of one ring of naphthalene or a suitable naphthalene derivative

-

Introduction of the ketone functionality at position 5 through oxidation

-

Installation or manipulation of the carboxylic acid group at position 1

These transformations require careful control of reaction conditions to ensure regioselectivity and yield optimization.

Alternative Production Methods

Research into more efficient and environmentally sustainable production methods continues, with potential approaches including:

-

Biocatalytic transformations using engineered enzymes

-

Flow chemistry techniques for process intensification

-

Green chemistry approaches minimizing hazardous reagents and waste

These alternative methods aim to address efficiency and sustainability challenges associated with traditional synthetic routes.

Future Research Directions

The unique structural features and reactivity profile of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid suggest several promising avenues for future investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume